molecular formula C11H20N2O2 B118010 (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine CAS No. 157505-98-1

(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine

Cat. No. B118010
M. Wt: 212.29 g/mol
InChI Key: LRKIVDGZFSRYCX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, also known as DEIP, is a chemical compound that has been widely used in scientific research. DEIP is a pyrazine derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This mechanism of action has been shown to be responsible for (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine's anxiolytic and anticonvulsant properties.

Biochemical And Physiological Effects

(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and memory formation. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause cellular damage.

Advantages And Limitations For Lab Experiments

(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine is also relatively stable and easy to handle, making it suitable for use in various experimental protocols. However, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, and appropriate safety measures should be implemented.

Future Directions

(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has shown promising results in various fields of research, and there are several future directions that could be explored. One potential direction is the development of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine-based therapeutics for various neurological disorders, including anxiety, depression, and epilepsy. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine could be used as a tool to study the role of the NMDA receptor in various physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. Further research could also explore the potential of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a neuroprotective agent in various neurodegenerative diseases.

Synthesis Methods

The synthesis of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine involves the reaction of 2,3-dihydro-1H-pyrazine with isopropyl magnesium bromide followed by the addition of diethyl oxalate. This reaction results in the formation of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a white solid with a melting point of 85-87°C. Other methods of synthesis have been reported, including the reaction of 2,3-dihydro-1H-pyrazine with 2-bromo-2-methylpropane, which results in the formation of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a yellow oil.

Scientific Research Applications

(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been widely used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to have anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for various neurological disorders. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been used as a tool to study the role of the NMDA receptor in various physiological processes.

properties

CAS RN

157505-98-1

Product Name

(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

(2S)-3,6-diethoxy-2-propan-2-yl-1,2-dihydropyrazine

InChI

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m0/s1

InChI Key

LRKIVDGZFSRYCX-JTQLQIEISA-N

Isomeric SMILES

CCOC1=CN=C([C@@H](N1)C(C)C)OCC

SMILES

CCOC1=CN=C(C(N1)C(C)C)OCC

Canonical SMILES

CCOC1=CN=C(C(N1)C(C)C)OCC

synonyms

Pyrazine, 3,6-diethoxy-1,2-dihydro-2-(1-methylethyl)-, (S)- (9CI)

Origin of Product

United States

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